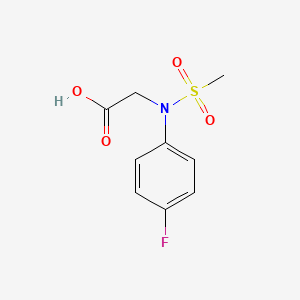

N-(4-fluorophenyl)-N-(methylsulfonyl)glycine

CAS No.: 392313-57-4

Cat. No.: VC5260515

Molecular Formula: C9H10FNO4S

Molecular Weight: 247.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392313-57-4 |

|---|---|

| Molecular Formula | C9H10FNO4S |

| Molecular Weight | 247.24 |

| IUPAC Name | 2-(4-fluoro-N-methylsulfonylanilino)acetic acid |

| Standard InChI | InChI=1S/C9H10FNO4S/c1-16(14,15)11(6-9(12)13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13) |

| Standard InChI Key | QXTAWUQQXRUPAP-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)F |

Introduction

N-(4-fluorophenyl)-N-(methylsulfonyl)glycine is an organic compound with significant potential in medicinal chemistry and materials science. Its structure comprises a fluorophenyl group, a methylsulfonyl group, and a glycine moiety, which collectively contribute to its unique chemical and biological properties. This article provides an in-depth analysis of its synthesis, chemical properties, reactions, and applications.

Synthesis

The synthesis of N-(4-fluorophenyl)-N-(methylsulfonyl)glycine typically involves two main steps:

-

Formation of N-(4-fluorophenyl)-N-methylsulfonylamine:

-

React 4-fluoroaniline with methylsulfonyl chloride in the presence of a base (e.g., triethylamine).

-

This reaction yields N-(4-fluorophenyl)-N-methylsulfonylamine.

-

-

Coupling with Glycine:

-

Use a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to couple the sulfonamide intermediate with glycine.

-

The final product is purified through recrystallization or chromatography.

-

Reaction Scheme

Chemical Reactions

N-(4-fluorophenyl)-N-(methylsulfonyl)glycine undergoes various chemical transformations due to its functional groups:

Oxidation

-

Oxidizing agents like hydrogen peroxide convert the methylsulfonyl group into sulfone derivatives.

Reduction

-

Reducing agents such as lithium aluminum hydride (LiAlH₄) yield amine derivatives.

Substitution

-

The fluorophenyl group participates in nucleophilic aromatic substitution reactions, allowing modification of its electronic properties.

Medicinal Chemistry

-

Pharmacophore Development: The compound is studied for anti-inflammatory and analgesic drug design.

-

Enzyme Interaction Studies: Its glycine moiety facilitates binding to biological targets.

Materials Science

-

Nonlinear Optical Properties: The fluorine atom enhances electronic interactions, making it a candidate for optical materials.

Industrial Applications

-

Utilized as an intermediate in specialty chemical synthesis.

Comparison with Similar Compounds

| Compound Name | Unique Feature |

|---|---|

| N-(4-chlorophenyl)-N-(methylsulfonyl)glycine | Chlorine substitution affects reactivity |

| N-(4-bromophenyl)-N-(methylsulfonyl)glycine | Bromine enhances molecular weight |

| N-(4-methylphenyl)-N-(methylsulfonyl)glycine | Methyl group increases lipophilicity |

The fluorinated derivative exhibits superior metabolic stability and binding affinity compared to its chlorinated or brominated counterparts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume